Cas no 3622-31-9 (2-chloro-5-methyl-1,3-benzothiazole)

2-Chloro-5-methyl-1,3-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the methyl group contributes to steric and electronic modulation. Its stability under standard conditions and compatibility with cross-coupling reactions make it valuable for constructing complex molecular frameworks. The compound is typically handled under inert conditions to preserve its integrity. Purity and consistent batch-to-batch quality are critical for reliable performance in synthetic applications.
2-chloro-5-methyl-1,3-benzothiazole structure
3622-31-9 structure
Product Name:2-chloro-5-methyl-1,3-benzothiazole
CAS No:3622-31-9
MF:C8H6ClNS
MW:183.657939434052
MDL:MFCD09260926
CID:296116
PubChem ID:13050838
Update Time:2025-06-09

2-chloro-5-methyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-methylbenzo[d]thiazole
    • 2-chloro-5-methyl-1,3-benzothiazole
    • 2-chloro-5-methylbenzothiazole
    • Benzothiazole,2-chloro-5-methyl-
    • 2-Chlor-5-methyl-benzothiazol
    • 2-Chlor-5-methyl-benzthiazol
    • Benzothiazole,2-chloro-5-methyl
    • FT-0717624
    • A874401
    • Benzothiazole, 2-chloro-5-methyl-
    • AC-27290
    • DTXSID80516518
    • SCHEMBL799569
    • BS-49478
    • AKOS006331602
    • Benzothiazole, 2-chloro-5-methyl- (7CI,8CI,9CI)
    • Benzothiazole,2-chloro-5-methyl-(7CI,8CI,9CI)
    • 3622-31-9
    • CS-0197187
    • EN300-95767
    • DB-069339
    • MDL: MFCD09260926
    • Inchi: 1S/C8H6ClNS/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
    • InChI Key: LMODYJDUSCQYRS-UHFFFAOYSA-N
    • SMILES: ClC1=NC2C=C(C)C=CC=2S1

Computed Properties

  • Exact Mass: 182.99100
  • Monoisotopic Mass: 182.9909481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.365±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 46-47 ºC
  • Boiling Point: 266 ºC
  • Flash Point: 116.1±18.7 ºC,
  • Solubility: Almost insoluble (0.046 g/l) (25 º C),
  • PSA: 41.13000
  • LogP: 3.25810
  • Vapor Pressure: No data available

2-chloro-5-methyl-1,3-benzothiazole Security Information

2-chloro-5-methyl-1,3-benzothiazole Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-chloro-5-methyl-1,3-benzothiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A059003388-5g
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 95%
5g
$1065.30 2023-09-02
Alichem
A059003388-10g
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 95%
10g
$1380.20 2023-09-02
Alichem
A059003388-25g
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 95%
25g
$2484.36 2023-09-02
Chemenu
CM153043-1g
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 95%
1g
$439 2021-06-09
eNovation Chemicals LLC
D239845-1g
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 97%
1g
$650 2024-08-03
eNovation Chemicals LLC
D239845-5g
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 97%
5g
$1250 2024-08-03
Chemenu
CM153043-250mg
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 95%
250mg
$*** 2023-05-30
Chemenu
CM153043-1g
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 95%
1g
$*** 2023-05-30
Chemenu
CM153043-5g
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 95%
5g
$*** 2023-05-30
Fluorochem
222481-1g
2-Chloro-5-methylbenzo[d]thiazole
3622-31-9 95%
1g
£322.00 2022-03-01

2-chloro-5-methyl-1,3-benzothiazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3622-31-9)2-chloro-5-methyl-1,3-benzothiazole
Order Number:A874401
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:43
Price ($):171.0/562.0
Email:sales@amadischem.com

Additional information on 2-chloro-5-methyl-1,3-benzothiazole

Introduction to 2-chloro-5-methyl-1,3-benzothiazole (CAS No. 3622-31-9)

2-chloro-5-methyl-1,3-benzothiazole, identified by its Chemical Abstracts Service (CAS) number 3622-31-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The structural features of 2-chloro-5-methyl-1,3-benzothiazole, particularly the presence of a chlorine substituent at the 2-position and a methyl group at the 5-position, contribute to its unique chemical properties and potential applications.

The benzothiazole core is a fused ring system consisting of a benzene ring and a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms in the thiazole ring. This structural motif is widely recognized for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold in drug discovery. The chloro and methyl substituents in 2-chloro-5-methyl-1,3-benzothiazole not only influence its electronic properties but also enhance its reactivity, enabling further functionalization for the development of novel derivatives.

In recent years, 2-chloro-5-methyl-1,3-benzothiazole has been studied for its potential in various therapeutic areas. One of the most promising applications is in the development of anticancer agents. Research has demonstrated that benzothiazole derivatives can exhibit inhibitory effects on key enzymes involved in tumor growth and progression. Specifically, studies have shown that compounds with similar structural motifs to 2-chloro-5-methyl-1,3-benzothiazole can interfere with microtubule formation and disrupt cancer cell proliferation. These findings have opened up new avenues for the design of targeted therapies against certain types of cancer.

Additionally, 2-chloro-5-methyl-1,3-benzothiazole has shown promise in the field of antimicrobial research. The chlorine substituent at the 2-position enhances the compound's ability to interact with bacterial enzymes, leading to potent antibacterial effects. Recent studies have highlighted its efficacy against multidrug-resistant bacteria, suggesting that it could be a valuable component in combination therapies to overcome antibiotic resistance.

The compound's potential also extends to anti-inflammatory applications. Benzothiazole derivatives are known to modulate inflammatory pathways by inhibiting key signaling molecules such as cyclooxygenase (COX) and lipoxygenase (LOX). 2-chloro-5-methyl-1,3-benzothiazole, with its specific substitution pattern, has been found to exhibit significant anti-inflammatory activity in preclinical models. This makes it a candidate for further investigation as a lead compound for the development of novel anti-inflammatory drugs.

From a synthetic chemistry perspective, 2-chloro-5-methyl-1,3-benzothiazole serves as an important intermediate in the preparation of more complex molecules. Its reactive sites allow for further functionalization through various chemical transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and cyclization processes. These synthetic pathways enable chemists to explore a wide range of derivatives with tailored biological activities.

The industrial relevance of 2-chloro-5-methyl-1,3-benzothiazole is further underscored by its role in material science applications. Benzothiazole-based compounds are used in the production of dyes, pigments, and polymers due to their stability and ability to absorb light across different wavelengths. The chloro and methyl substituents enhance these properties by improving solubility and thermal stability.

In conclusion,2-chloro-5-methyl-1,3-benzothiazole (CAS No. 3622-31-9) is a versatile compound with significant potential in pharmaceuticals, antimicrobials, anti-inflammatories, and material science. Its unique structural features make it a valuable scaffold for drug discovery and industrial applications alike. As research continues to uncover new biological activities and synthetic possibilities,2-chloro-5-methyl-1,3-benzothiazole is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3622-31-9)2-chloro-5-methyl-1,3-benzothiazole
A874401
Purity:99%/99%
Quantity:1g/5g
Price ($):171.0/562.0
Email